molecular formula C5H3ClN2O3 B12364169 5-chloro-3-nitro-3H-pyridin-2-one

5-chloro-3-nitro-3H-pyridin-2-one

Cat. No.: B12364169
M. Wt: 174.54 g/mol
InChI Key: YCWUMQKXZASNGN-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-3H-pyridin-2-one is a heterocyclic compound featuring a pyridine core substituted with chlorine at position 5, a nitro group at position 3, and a ketone oxygen at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group acts as a strong electron-withdrawing substituent, influencing the compound’s reactivity in electrophilic and nucleophilic reactions, while the chlorine atom enhances lipophilicity and stability .

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

5-chloro-3-nitro-3H-pyridin-2-one

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2,4H

InChI Key

YCWUMQKXZASNGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-nitro-3H-pyridin-2-one typically involves the nitration of 5-chloro-3H-pyridin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of 5-chloro-3-nitro-3H-pyridin-2-one may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-nitro-3H-pyridin-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

    Reduction: 5-chloro-3-amino-3H-pyridin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-3-nitro-3H-pyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or intermediate in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-chloro-3-nitro-3H-pyridin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-chloro-3-nitro-3H-pyridin-2-one with key pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Reactivity

  • The amino group is electron-donating, increasing the pyridine ring’s basicity and reactivity toward electrophilic substitution compared to the nitro-substituted analog. This difference makes the amino derivative more suitable for coupling reactions in drug synthesis .
  • 5-Chloro-3-iodopyridin-2-ol Substituting nitro with iodine introduces steric bulk and a weaker electron-withdrawing effect. The hydroxyl group at position 2 enhances hydrogen-bonding capacity, improving solubility in polar solvents.
  • 5-Amino-2-chloropyridine With an amino group at position 5 and chlorine at position 2, this compound exhibits reversed substituent positions compared to the target molecule. The amino group’s electron-donating nature increases ring electron density, favoring nucleophilic aromatic substitution. Applications include synthesis of kinase inhibitors .

Physicochemical Properties

Compound Molecular Formula Key Substituents Melting Point (°C) Solubility
5-Chloro-3-nitro-3H-pyridin-2-one C₅H₃ClN₂O₃ Cl (C5), NO₂ (C3), O (C2) Not reported Moderate in DMSO
2-Amino-5-chloro-3-nitropyridine C₅H₄ClN₃O₂ Cl (C5), NO₂ (C3), NH₂ (C2) Not reported High in MeOH
5-Chloro-3-iodopyridin-2-ol C₅H₃ClINO Cl (C5), I (C3), OH (C2) Not reported Low in H₂O
5-Amino-2-chloropyridine C₅H₅ClN₂ Cl (C2), NH₂ (C5) 128–132 (reported) High in EtOAc

Data sourced from experimental reports and catalogs ; gaps indicate unavailable data.

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